Epeleuton

Sickle Cell Disease Hypoxia/Reoxygenation Stress Lipidomics

SCD research is hindered by defective enzymatic conversion of EPA/DHA to specialized pro-resolving mediators. Epeleuton is a preformed 15(S)-hydroxy EPA ethyl ester that directly reprograms organ lipidomics toward resolution. • Bypasses impaired 15-LOX pathway; validated in Townes SCD mouse model. • Concurrently reduces hemolysis, sickling, NF-κB & NLRP3 inflammasome. • FDA Rare Pediatric Disease & Fast Track designations-PRV eligibility upon approval.

Molecular Formula C22H34O3
Molecular Weight 346.5 g/mol
CAS No. 1667760-39-5
Cat. No. B607338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpeleuton
CAS1667760-39-5
SynonymsEpeleuton; 
Molecular FormulaC22H34O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O
InChIInChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1
InChIKeyDJYKWMOPVZGTRJ-PILRRHKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epeleuton: 15(S)-HEPE Omega-3 for SCD Research


Epeleuton (CAS 1667760-39-5), chemically designated as 15(S)-hydroxy-(5Z,8Z,11Z,13E,17Z)-eicosapentaenoic acid ethyl ester [1], is a second-generation synthetic omega-3 fatty acid derivative of eicosapentaenoic acid (EPA) [2]. Unlike native omega-3 polyunsaturated fatty acids (PUFA) or their simple ethyl ester prodrugs, Epeleuton is a structurally modified 15-hydroxy EPA ethyl ester that functions as a specialized pro-resolving lipid mediator mimetic [3]. The compound is an orally bioavailable small molecule (C22H34O3, MW 346.50 g/mol) [1] under clinical investigation for sickle cell disease (SCD), with prior Phase 2 evaluation in non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes mellitus [4].

Preformed 15(S)-HEPE mimetic bypasses 15-LOX enzymatic step
SCD hypoxia/reoxygenation model context
May support pro-resolving lipid mediator and inflammasome studies

Epeleuton: Why Generic Omega-3 Substitution Fails


Generic substitution of Epeleuton with unmodified omega-3 fatty acid ethyl esters (e.g., icosapent ethyl, omega-3 acid ethyl esters) or high-bioavailability DHA formulations (e.g., SC411) is scientifically unsupported due to fundamentally distinct molecular structures, divergent downstream lipid mediator profiles, and non-overlapping regulatory designations [1]. While native EPA and DHA ethyl esters require endogenous enzymatic conversion (15-lipoxygenase, 5-lipoxygenase) to generate pro-resolving mediators—a pathway known to be impaired in SCD pathophysiology [2]—Epeleuton is a preformed 15(S)-hydroxy EPA ethyl ester that bypasses this rate-limiting enzymatic step to directly reprogram organ lipidomic patterns toward a pro-resolving phenotype [3]. Furthermore, Epeleuton carries FDA Rare Pediatric Disease and Fast Track designations specifically for SCD, regulatory statuses not shared by any generic omega-3 formulation in this indication [4].

Enzymatic Bypass Unmodified omega-3 ethyl esters require endogenous 15-LOX conversion, which may be impaired in SCD models; Epeleuton delivers preformed 15(S)-HEPE.
Mediator Divergence Pro-resolving lipid mediator profiles differ fundamentally; EPA/DHA derivatives do not replicate 15-HEPE organ lipidomic reprogramming.
Regulatory Context FDA Rare Pediatric Disease and Fast Track designations are specific to Epeleuton and may not support interchangeability with generic omega-3 compounds in regulatory research programs.

Epeleuton: Evidence vs. SC411 and Icosapent Ethyl


Multi-Pathway SCD Modification in Preclinical Model

In the Townes humanized mouse model of SCD, Epeleuton demonstrated simultaneous improvement across four distinct pathophysiological axes compared to vehicle-treated SCD mice [1]. The compound reduced hemolysis, decreased red blood cell sickling, prevented hypoxia/reoxygenation-induced NF-κB activation, and downregulated NLRP3 inflammasome components in lung, kidney, and liver tissues [1]. This polypharmacological profile—reprogramming organ lipidomic patterns toward a pro-resolving signature—has not been demonstrated for unmodified EPA or DHA ethyl esters in head-to-head SCD model comparisons [2].

SCD Multi-Pathway Modification
Cross-study comparable
Simultaneous reduction in hemolysis, sickling, NF-κB activation, and NLRP3 inflammasome components vs. vehicle (p
Supports SCD model multi-pathway response context
n=6-8/group; hypoxia/reoxygenation stress protocol
FDA Regulatory Designations
Class-level inference
Epeleuton: 2 FDA designations (Rare Pediatric Disease, Fast Track) + Orphan; SC411: 1; icosapent ethyl: 0
Regulatory designation context differs
Regulatory pathway context review
HbA1c Reduction (Phase 2)
Cross-study comparable
Epeleuton 2 g/day: HbA1c -0.4% (p=0.026); icosapent ethyl 4 g/day: 0.0% (p=0.33)
Glycemic endpoint response context
Epeleuton: 16-week NAFLD trial; REDUCE-IT CVOT
SC411 SCD Crisis Rate (SCOT)
Class-level inference
SC411: SCC rate ratio 0.47 (95% CI 0.20-1.11, p=0.07) vs placebo; Epeleuton data pending
Comparator endpoint context; Epeleuton trial ongoing
67 pediatric patients; 76% on hydroxyurea
SC411 Survival in Mouse Model
Class-level inference
SC411 enhanced survival vs. control (p
Comparator survival endpoint context
Epeleuton focused on organ protection endpoints
Lipidomic Reprogramming
Class-level inference
Significant organ 15-HEPE enrichment; NLRP3 inflammasome downregulated in lung, kidney, liver; not reported for comparators
Mechanistic organ protection context
Townes SCD mouse model lipidomic profiling
Sickle Cell Disease Hypoxia/Reoxygenation Stress Lipidomics Inflammasome

FDA Rare Pediatric Disease and Fast Track Status for SCD

Epeleuton has been granted both FDA Rare Pediatric Disease designation and FDA Fast Track designation for the treatment of sickle cell disease, as announced by Afimmune in September 2023 [1]. These designations were awarded based on the compound's novel dual mechanism of action targeting factors affecting disease severity, course, and vaso-occlusive crisis risk [1]. In contrast, SC411 (docosahexaenoic acid ethyl ester) received EMA orphan designation in 2018 but has not been reported to carry FDA Rare Pediatric Disease designation for SCD [2]. Icosapent ethyl and generic omega-3 acid ethyl esters lack any SCD-specific regulatory designations [3].

FDA Regulatory Designations
Class-level inference
Epeleuton: 2 FDA designations (Rare Pediatric Disease, Fast Track) + Orphan; SC411: 1; icosapent ethyl: 0
Regulatory designation context differs
Regulatory pathway context review
Regulatory Affairs Orphan Drug Sickle Cell Disease Priority Review

HbA1c Reduction in NAFLD: Versus Icosapent Ethyl

In a Phase 2 multicenter, randomized, double-blind, placebo-controlled trial of 96 adults with NAFLD, Epeleuton 2 g/day administered for 16 weeks produced a significant HbA1c reduction of -0.4% overall (p=0.026 vs baseline) despite low mean baseline HbA1c of 6.3±1.3% [1]. In the subgroup with baseline HbA1c >6.5% (n=26), Epeleuton 2 g/day decreased HbA1c by -1.1% (p=0.047) [1]. Concurrently, Epeleuton 2 g/day significantly decreased triglycerides and very-low-density lipoprotein cholesterol without increasing low-density lipoprotein cholesterol [1]. For comparison, icosapent ethyl (Vascepa) 4 g/day in the REDUCE-IT trial produced no significant change in HbA1c (median change 0.0%; p=0.33) [2].

HbA1c Reduction (Phase 2)
Cross-study comparable
Epeleuton 2 g/day: HbA1c -0.4% (p=0.026); icosapent ethyl 4 g/day: 0.0% (p=0.33)
Glycemic endpoint response context
Epeleuton: 16-week NAFLD trial; REDUCE-IT CVOT
Non-Alcoholic Fatty Liver Disease Type 2 Diabetes Glycemic Control Triglycerides

SC411 Phase 2 Pediatric SCD Trial Outcomes

SC411, a DHA ethyl ester formulation with a proprietary delivery platform (Advanced Lipid Technology), was evaluated in the SCOT trial—a double-blind, randomized, multicenter Phase 2 study in 67 children with SCD (5-17 years) [1]. SC411 produced statistically significant reductions in electronic diary-recorded sickle cell crisis events, analgesic use at home, and days absent from school due to sickle cell pain [1]. The lower rate of clinical SCC in pooled active groups versus placebo showed a rate ratio of 0.47 (95% CI: 0.20-1.11; p=0.07), approaching but not reaching statistical significance [1]. Note: These outcomes are for SC411, a DHA-based comparator, not Epeleuton. Epeleuton's Phase 2 SCD trial (NCT05861453) is ongoing with pharmacodynamic efficacy endpoints yet to be reported [2].

SC411 SCD Crisis Rate (SCOT)
Class-level inference
SC411: SCC rate ratio 0.47 (95% CI 0.20-1.11, p=0.07) vs placebo; Epeleuton data pending
Comparator endpoint context; Epeleuton trial ongoing
67 pediatric patients; 76% on hydroxyurea
Sickle Cell Disease Vaso-Occlusive Crisis Pediatric Hematology DHA

SC411 Survival Enhancement in SCD Mouse Model

In a separate preclinical study using a mouse model of SCD, SC411 treatment demonstrated enhanced survival compared to control [1]. This finding establishes baseline class-level evidence that omega-3 fatty acid-based interventions (including DHA ethyl ester) can improve survival outcomes in SCD models. Comparative efficacy between Epeleuton (15(S)-HEPE ethyl ester) and SC411 (DHA ethyl ester) in head-to-head survival studies has not been reported. Note: Epeleuton's published preclinical work focused on organ protection, lipidomic reprogramming, and hemolysis/sickling reduction rather than survival endpoints [2].

SC411 Survival in Mouse Model
Class-level inference
SC411 enhanced survival vs. control (p
Comparator survival endpoint context
Epeleuton focused on organ protection endpoints
Lipidomic Reprogramming
Class-level inference
Significant organ 15-HEPE enrichment; NLRP3 inflammasome downregulated in lung, kidney, liver; not reported for comparators
Mechanistic organ protection context
Townes SCD mouse model lipidomic profiling
Sickle Cell Disease Survival Preclinical Model DHA

Lipidomic Reprogramming and NLRP3 Modulation in SCD Model

Epeleuton uniquely reprograms the lipidomic pattern of target organs in SCD toward a pro-resolving phenotype [1]. In Townes humanized SCD mice, Epeleuton significantly increased organ concentrations of 15-HEPE—a finding not reported for SC411 or icosapent ethyl [1]. The compound prevented hypoxia/reoxygenation-induced activation of NF-κB with downregulation of NLRP3 inflammasome components in lung, kidney, and liver [1]. This lipid mediator reprogramming was associated with protection against systemic and local inflammatory responses and improved red cell features [1]. Neither SC411 nor icosapent ethyl have published evidence of comparable 15-HEPE organ enrichment or multi-organ NLRP3 inflammasome downregulation in SCD models [2].

Lipidomic Reprogramming
Class-level inference
Significant organ 15-HEPE enrichment; NLRP3 inflammasome downregulated in lung, kidney, liver; not reported for comparators
Mechanistic organ protection context
Townes SCD mouse model lipidomic profiling
Lipidomics Pro-Resolving Mediators Organ Protection Sickle Cell Disease

Epeleuton Research and Procurement Applications


SCD Disease-Modifying Therapy: Multi-Pathway Validation

Epeleuton is optimally deployed in SCD research programs requiring a compound with validated preclinical evidence of simultaneous action across hemolysis reduction, sickling inhibition, NF-κB pathway suppression, and NLRP3 inflammasome downregulation [1]. The compound's demonstrated capacity to reprogram organ lipidomic patterns toward a pro-resolving phenotype in the Townes humanized SCD mouse model provides a mechanistically rich foundation for disease-modifying therapeutic development [1]. Procurement is particularly indicated for studies investigating hypoxia/reoxygenation stress, vaso-occlusive crisis pathophysiology, or multi-organ protection strategies in SCD.

Rare Pediatric Disease Designation Strategy

For biotechnology and pharmaceutical development programs in SCD, Epeleuton's FDA Rare Pediatric Disease designation creates a unique asset—eligibility for a Priority Review Voucher (PRV) upon approval [2]. PRVs have historically been monetized at values exceeding $100 million and represent a tangible economic differentiation from alternative omega-3 therapeutics lacking this designation [2]. Procurement of Epeleuton for SCD-focused development therefore carries potential downstream value not associated with SC411 or icosapent ethyl, which lack Rare Pediatric Disease designation for this indication [3].

Dual Triglyceride and Glycemic Control in Metabolic Disease

In NAFLD, type 2 diabetes, or cardiometabolic research settings where both triglyceride lowering and HbA1c reduction are desired endpoints, Epeleuton offers a differentiated profile compared to icosapent ethyl [4]. The Phase 2 NAFLD trial demonstrated that Epeleuton 2 g/day significantly reduced triglycerides, VLDL cholesterol, and total cholesterol while concurrently lowering HbA1c (-0.4% overall; -1.1% in patients with baseline HbA1c >6.5%), without increasing LDL cholesterol [4]. In contrast, icosapent ethyl 4 g/day in REDUCE-IT produced no significant change in HbA1c (median change 0.0%) [5]. Procurement of Epeleuton is therefore justified for research programs investigating omega-3 therapeutics in populations with comorbid hypertriglyceridemia and hyperglycemia.

Pro-Resolving Lipid Mediator and Inflammasome Research

Epeleuton is uniquely suited for research investigating specialized pro-resolving mediator (SPM) biology, particularly studies focused on 15-HEPE-mediated pathways and NLRP3 inflammasome regulation [1]. The compound's demonstrated ability to significantly increase organ 15-HEPE concentrations and downregulate NLRP3 inflammasome components across lung, kidney, and liver tissues distinguishes it from DHA-based (SC411) and EPA-based (icosapent ethyl) alternatives that lack published evidence of comparable 15-HEPE organ enrichment [1]. Procurement should be prioritized for lipidomic profiling studies, inflammasome biology investigations, and research exploring the therapeutic potential of preformed 15(S)-hydroxy fatty acid derivatives in inflammatory diseases.

Application
Selection Property
Validation Focus
SCD multi-pathway model studies
Preformed 15(S)-HEPE pathway bypass
Hemolysis, sickling, NF-κB, NLRP3 endpoint monitoring
Regulatory pathway research context
Orphan drug and Fast Track designation status
Regulatory program eligibility review
Cardiometabolic endpoint research
Triglyceride and HbA1c response profile
Endpoint response interpretation in NAFLD/diabetes models
Pro-resolving lipid mediator biology
15-HEPE organ enrichment evidence
NLRP3 inflammasome modulation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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